Ethyl (1-amino-3-methylbutyl)(hydroxymethyl)phosphinate
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Overview
Description
Ethyl (1-amino-3-methylbutyl)(hydroxymethyl)phosphinate is an organophosphorus compound that features a phosphinate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-amino-3-methylbutyl)(hydroxymethyl)phosphinate typically involves the reaction of ethyl phosphinate with appropriate amines and alcohols. One common method includes the deprotonation of ethyl phosphinate using a strong base like n-butyllithium, followed by the addition of the desired amine and alcohol under controlled conditions .
Industrial Production Methods
Industrial production of phosphinates often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality phosphinate compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-amino-3-methylbutyl)(hydroxymethyl)phosphinate can undergo various chemical reactions, including:
Oxidation: Conversion to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to phosphines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Alkyl or aryl phosphinates.
Scientific Research Applications
Ethyl (1-amino-3-methylbutyl)(hydroxymethyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for phosphate groups.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of ethyl (1-amino-3-methylbutyl)(hydroxymethyl)phosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphinate group can mimic the phosphate group in biological systems, allowing it to inhibit enzyme activity by binding to the active site and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- Ethyl phosphinate
- Methyl phosphinate
- Phenyl phosphinate
Uniqueness
Its ability to act as a bioisostere for phosphate groups makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
674789-25-4 |
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Molecular Formula |
C8H20NO3P |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
[(1-amino-3-methylbutyl)-ethoxyphosphoryl]methanol |
InChI |
InChI=1S/C8H20NO3P/c1-4-12-13(11,6-10)8(9)5-7(2)3/h7-8,10H,4-6,9H2,1-3H3 |
InChI Key |
INRDQCLDNLQMCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CO)C(CC(C)C)N |
Origin of Product |
United States |
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